molecular formula C30H50O2 B1583970 Arnidiol CAS No. 6750-30-7

Arnidiol

Cat. No.: B1583970
CAS No.: 6750-30-7
M. Wt: 442.7 g/mol
InChI Key: IOPDFSGGBHSXSV-IMLFCHQCSA-N
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Description

Arnidiol is a cytotoxic triterpene with the molecular formula C₃₀H₅₀O₂. It was first isolated from the bloom of the plant Arnica montana and has also been found in the plant Taraxacum officinale . This compound is known for its potential therapeutic properties, particularly in the field of cancer research due to its cytotoxic effects.

Mechanism of Action

Target of Action

Arnidiol, also known as Ainidiol or Arnidenediol, is a pentacyclic triterpene diol . The primary targets of this compound are the proteins Drp1 and cofilin . These proteins play a key role in the regulation of mitochondrial fission, a process important for maintaining cellular functions, including cellular development, homeostasis, and apoptosis .

Mode of Action

This compound induces mitochondrial fission and apoptosis through the mitochondrial translocation of Drp1 and cofilin . The interaction of Drp1 and cofilin in mitochondria is involved in this compound-induced mitochondrial fission and apoptosis . This compound-mediated apoptosis in cancer cells involves the dephosphorylation of Drp1 (Ser637) and cofilin (Ser3), leading to their mitochondrial translocation .

Biochemical Pathways

This compound affects the biochemical pathway involving the proteins Drp1 and cofilin. The dephosphorylation of these proteins and their subsequent translocation to the mitochondria are key steps in this pathway . This process results in mitochondrial fission and apoptosis, which are crucial for maintaining cellular functions .

Pharmacokinetics

Like other compounds, its absorption, distribution, metabolism, and excretion would significantly impact its bioavailability

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the induction of mitochondrial fission and apoptosis . This is achieved through the mitochondrial translocation of the proteins Drp1 and cofilin, which are dephosphorylated as a result of this compound’s action . This leads to changes in cellular functions, including development, homeostasis, and apoptosis .

Preparation Methods

Synthetic Routes and Reaction Conditions: Arnidiol can be synthesized through various organic reactions, although detailed synthetic routes are not extensively documented. The synthesis typically involves the cyclization of squalene or its derivatives, followed by functional group modifications to introduce the hydroxyl groups at specific positions.

Industrial Production Methods: Industrial production of this compound is primarily through extraction from natural sources such as Arnica montana and Taraxacum officinale. The extraction process involves solvent extraction, followed by purification steps such as chromatography to isolate this compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: Arnidiol undergoes several types of chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups back to hydroxyl groups.

    Substitution: Replacement of hydroxyl groups with other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as chromium trioxide or potassium permanganate.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as thionyl chloride for converting hydroxyl groups to chlorides, followed by nucleophilic substitution.

Major Products: The major products formed from these reactions include various oxidized or reduced derivatives of this compound, which can be further modified for specific applications .

Scientific Research Applications

Arnidiol has a wide range of scientific research applications:

Comparison with Similar Compounds

Arnidiol is unique among triterpenes due to its specific hydroxylation pattern and cytotoxic properties. Similar compounds include:

This compound stands out due to its potent cytotoxic effects and specific applications in cancer research, making it a valuable compound for further study and development.

Properties

IUPAC Name

(3S,4aR,6aR,6aR,6bR,8S,8aS,12S,12aR,14aR,14bR)-4,4,6a,6b,8a,12,14b-heptamethyl-11-methylidene-1,2,3,4a,5,6,6a,7,8,9,10,12,12a,13,14,14a-hexadecahydropicene-3,8-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H50O2/c1-18-11-14-28(6)24(32)17-30(8)20(25(28)19(18)2)9-10-22-27(5)15-13-23(31)26(3,4)21(27)12-16-29(22,30)7/h19-25,31-32H,1,9-17H2,2-8H3/t19-,20-,21+,22-,23+,24+,25-,27+,28-,29-,30-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOPDFSGGBHSXSV-IMLFCHQCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2C3CCC4C5(CCC(C(C5CCC4(C3(CC(C2(CCC1=C)C)O)C)C)(C)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]2[C@H]3CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(C[C@@H]([C@]2(CCC1=C)C)O)C)C)(C)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H50O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50986880
Record name Arnidiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50986880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

442.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6750-30-7
Record name Arnidiol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6750-30-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Arnidiol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006750307
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Arnidiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50986880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ARNIDIOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B94L6R1Z6C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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